molecular formula C11H14N4O2S B2360543 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 852940-50-2

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No.: B2360543
CAS No.: 852940-50-2
M. Wt: 266.32
InChI Key: SGEMHMVDKUJKTE-UHFFFAOYSA-N
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Description

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a triazolo-pyrimidine derivative that features a unique structural motif. Its core includes a triazole ring fused to a pyrimidine ring, providing a robust scaffold for various chemical modifications. The presence of both methyl and methylsulfanyl groups potentially enhances its biochemical interactions.

Properties

IUPAC Name

3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMHMVDKUJKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid generally follows a multi-step synthetic pathway It starts with the synthesis of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving precursors such as amino triazoles and beta-ketoesters

Industrial Production Methods

Scaling up for industrial production requires optimizing the reaction conditions to increase yield and reduce by-products. Common industrial methods may involve continuous flow synthesis techniques, which offer better control over reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Introduction of hydroxyl groups via mild oxidizing agents.

  • Reduction: Hydrogenation processes targeting specific double bonds within the triazolo-pyrimidine structure.

  • Substitution: Electrophilic or nucleophilic substitution primarily at the triazole or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.

  • Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Reaction products depend on the specific conditions and reagents used but can include hydroxylated derivatives, alkyl-substituted compounds, or complex conjugates with other bioactive molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazolopyrimidines. For instance, a study demonstrated that derivatives of triazolo-pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including K562 and MCF-7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Triazolo-pyrimidine derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the methylsulfanyl group is believed to enhance their bioactivity by improving solubility and interaction with microbial targets .

Enzyme Inhibition

Another promising application lies in the inhibition of specific enzymes implicated in various diseases. For example, triazolo-pyrimidines have shown inhibitory effects on kinases involved in cancer progression. This suggests that 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid could be explored as a scaffold for designing selective kinase inhibitors .

Neuroprotective Effects

Emerging research indicates that compounds within this chemical class may possess neuroprotective properties. Studies have suggested that they can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Summary of Key Findings from Case Studies

Study ReferenceApplication FocusKey Findings
AnticancerSignificant cytotoxicity against K562 and MCF-7 cell lines; induction of apoptosis observed.
AntimicrobialEffective against various bacterial strains; enhanced solubility noted due to methylsulfanyl group.
Enzyme InhibitionPotential as a selective kinase inhibitor; inhibition of pathways involved in cancer progression demonstrated.
NeuroprotectionReduction in oxidative stress markers in neuronal cells; potential application in neurodegenerative diseases discussed.

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in critical biochemical pathways. The triazolo-pyrimidine structure enables binding to active sites, potentially inhibiting enzyme activity and altering the biochemical processes. Pathways affected can include nucleotide synthesis and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

  • 3-[5,7-Dimethyl-2-(ethoxysulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid

  • 6-(2-Methyl-3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)heptanoic acid

Unique Characteristics

Compared to similar compounds, 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid boasts enhanced stability and potential for modification, making it a valuable candidate for further scientific exploration. Its unique substitution pattern, particularly the dimethyl and methylsulfanyl groups, contributes to its distinctive chemical behavior and biological activity.

Biological Activity

3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid (CAS No. 863668-02-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. It has the following chemical properties:

  • Molecular Formula : C11H14N4O2S
  • Molecular Weight : 266.32 g/mol
  • Purity : ≥95% .

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific metabolic pathways and enzymes involved in cell proliferation and survival. Notably, some studies suggest that these compounds may act through mechanisms other than direct enzyme inhibition, such as inducing apoptosis or disrupting cell cycle progression .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of similar triazole derivatives has been assessed using various assays:

  • DPPH Radical Scavenging Assay : Demonstrated significant scavenging activity.
  • IC50 Values : Comparable to standard antioxidants like gallic acid .

Enzyme Inhibition

Triazole derivatives have been studied for their ability to inhibit key enzymes related to disease processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating Alzheimer's disease.
  • Cyclooxygenase (COX) : Some derivatives show potential as anti-inflammatory agents through COX inhibition .

Study 1: Synthesis and Evaluation

A study synthesized various triazolo-pyrimidine derivatives and evaluated their antiproliferative effects against human cancer cell lines. The results indicated that certain modifications to the structure enhanced biological activity significantly.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BA54910Cell cycle arrest
Compound CHT-2920Enzyme inhibition

Study 2: Antioxidant Testing

Another study focused on evaluating the antioxidant potential of synthesized triazole compounds using the DPPH assay. The results showed varying degrees of radical scavenging ability.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A85%25
Compound B75%30
Compound C90%20

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